molecular formula C9H7ClF2O B8002295 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanone

Cat. No. B8002295
M. Wt: 204.60 g/mol
InChI Key: RYOAUWTTZKUFMT-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-3-methylphenyl)ethanone” is a chlorinated aromatic ketone . The presence of the chloro and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule.


Synthesis Analysis

The synthesis of chlorinated aromatic ketones often involves chlorination reactions or the use of chlorinated reagents. For example, the synthesis of related compounds has been achieved through various methods, such as a one-pot reaction, or a multi-step procedure starting from related chlorophenyl ketones.


Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods.


Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including condensation and heterocyclization. These reactions are influenced by the electronic properties of the molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones, such as melting points, solubility, and reactivity, are determined by their molecular structure . The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule .

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOAUWTTZKUFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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